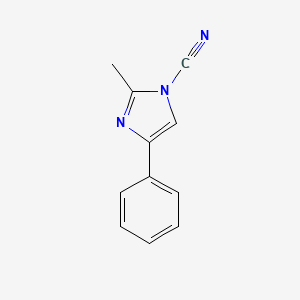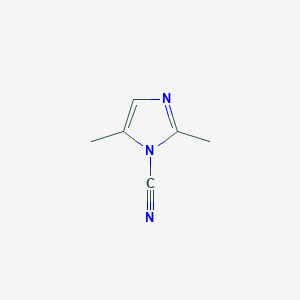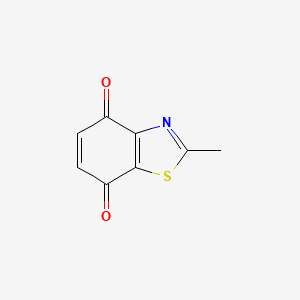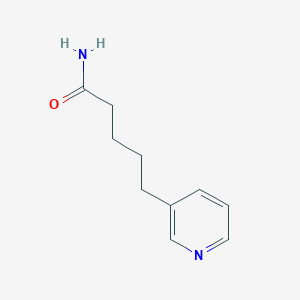
1-Methyl-2,5-diphenylpyrrole
Descripción general
Descripción
1-Methyl-2,5-diphenylpyrrole is a chemical compound with the molecular formula C17H15N . It is a derivative of pyrrole, which is a five-membered aromatic heterocycle, like furan and thiophene .
Synthesis Analysis
The synthesis of 1-Methyl-2,5-diphenylpyrrole and its derivatives has been a subject of research. For instance, a study discusses the conversion of pyrroles into bi-1,2,5-thiadiazoles, where 1-methyl-2,5-diphenylpyrrole reacts in a unique way to give a compound with two thiadiazole rings fused onto the pyrrole .Molecular Structure Analysis
The molecular structure of 1-Methyl-2,5-diphenylpyrrole consists of a pyrrole ring, which is a five-membered aromatic heterocycle, with two phenyl groups and one methyl group attached .Chemical Reactions Analysis
In a particular chemical reaction, 1-methyl-2,5-diphenylpyrrole reacts to give a compound with two thiadiazole rings fused onto the pyrrole . This reaction represents a new dissection of the pyrrole ring and a new route to an aromatic biheterocyclic system .Aplicaciones Científicas De Investigación
Azo Coupling and Aminomethylation
1-Methyl-2,5-diphenylpyrrole has been utilized in the azo coupling process with arenediazonium chlorides, resulting in the production of unique 3-arylazopyrroles and 4-phenylazo-3-phenylhydrazono-3H-pyrrole. This process also leads to the creation of N-methylarylazo and acetylamino derivatives of 2,5-diphenylpyrrole (Grinev, Mezentseva, Kuleshova, & Alekseeva, 1986).
Hydrogen-Bonding Pyrrolic Amide Cleft Anion Receptors
Research into simple 2,5-diamidopyrrole derivatives, closely related to 1-Methyl-2,5-diphenylpyrrole, has shown their application as anion receptors. The properties of these receptors have been studied using 1H NMR titration techniques, contributing to the understanding of anion-coordination abilities (Gale, Camiolo, Chapman, Light, & Hursthouse, 2001).
Conversion into Bi-1,2,5-Thiadiazoles
1-Methyl-2,5-diphenylpyrrole has been used in the conversion process leading to the formation of bi-1,2,5-thiadiazoles. This process represents a novel route to aromatic biheterocyclic systems and a unique way to dissect the pyrrole ring (Duan & Rees, 1997).
Photoluminescence Studies
Studies on compounds like 2-(2′-hydroxy-5′-methylbenzoyl)-1,5-diphenylpyrrole, which are structurally similar to 1-Methyl-2,5-diphenylpyrrole, have contributed to the understanding of photoluminescence in various environments. These studies have implications in fields such as photodynamic therapy and other applications where photophysical properties are crucial [(Purkayastha & Chattopadhyay, 2001)](https://consensus.app/papers/photoluminescence-purkayastha/d46dbeae6e7e5ee2bc1817d57b1fb071/?utm_source=chatgpt).
Synthesis and Characterization of Novel Polyarylates
Research involving the synthesis of novel polyarylates from 2,5-bis(4-hydroxyphenyl)-3,4-diphenylpyrrole, a compound related to 1-Methyl-2,5-diphenylpyrrole, has contributed to the development of new materials with high thermal stability and solubility in various solvents. These materials have potential applications in areas requiring durable and versatile polymers (Jeong, Kakimoto, & Imai, 1994).
Mechanistic Insight into the Formation of Tetraarylazadipyrromethenes
Understanding the formation of tetraarylazadipyrromethenes from compounds like 1-Methyl-2,5-diphenylpyrrole is crucial for various scientific interests and applications. This research provides valuable insights into the reaction pathways and mechanisms involved in these conversions (Grossi et al., 2012).
Direcciones Futuras
The future directions in the research of 1-Methyl-2,5-diphenylpyrrole could involve exploring its potential applications in various fields, given its unique chemical structure and reactivity . Further studies could also focus on understanding its physical and chemical properties, safety and hazards, and mechanism of action in more detail.
Propiedades
IUPAC Name |
1-methyl-2,5-diphenylpyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N/c1-18-16(14-8-4-2-5-9-14)12-13-17(18)15-10-6-3-7-11-15/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXLEHWIVPHGNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408221 | |
| Record name | 1-methyl-2,5-diphenylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
840-04-0 | |
| Record name | 1-methyl-2,5-diphenylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![hexahydro-3,3-dimethylimidazo[1,5-a]pyrazin-1(5H)-one](/img/structure/B3359139.png)


![6-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B3359164.png)

